molecular formula C20H25NO2 B12098509 (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane

(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane

Cat. No.: B12098509
M. Wt: 311.4 g/mol
InChI Key: RKDIYYMKTOOITR-FQEVSTJZSA-N
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Description

(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane is a chemical compound with the molecular formula C20H25NO2 It is a member of the oxazepane family, which are seven-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a dihydropyrazine intermediate, which provides rapid access to the desired oxazepane structure with high stereoselectivity . The reaction conditions often include the use of specific solvents, temperature control, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of bases, acids, or catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and chemicals.

    Biological Studies: Researchers use this compound to study its interactions with biological systems, including its potential effects on enzymes and receptors.

    Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

(2S)-4-benzyl-2-(phenylmethoxymethyl)-1,4-oxazepane

InChI

InChI=1S/C20H25NO2/c1-3-8-18(9-4-1)14-21-12-7-13-23-20(15-21)17-22-16-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2/t20-/m0/s1

InChI Key

RKDIYYMKTOOITR-FQEVSTJZSA-N

Isomeric SMILES

C1CN(C[C@H](OC1)COCC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC(OC1)COCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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